The synthesis of dapagliflozin 2-O-β-D-Glucuronide involves several key methodologies:
Dapagliflozin 2-O-β-D-Glucuronide features a complex molecular structure characterized by its glucuronide moiety attached to the dapagliflozin backbone. The molecular formula can be represented as follows:
The specific stereochemistry at various chiral centers plays a critical role in its biological activity and metabolism.
Dapagliflozin 2-O-β-D-Glucuronide undergoes various chemical reactions primarily related to its metabolic pathways:
Dapagliflozin 2-O-β-D-Glucuronide functions primarily as a metabolite of dapagliflozin, which inhibits sodium-glucose co-transporter 2 in the renal proximal tubules. This inhibition leads to decreased reabsorption of glucose back into the bloodstream, resulting in increased urinary glucose excretion and lowered blood glucose levels.
Dapagliflozin 2-O-β-D-Glucuronide is primarily utilized in scientific research related to pharmacokinetics and drug metabolism studies. It serves as an important marker for understanding the metabolic pathways of dapagliflozin and evaluating its safety and efficacy in clinical settings.
Dapagliflozin 2-O-β-D-glucuronide is the primary inactive metabolite of dapagliflozin, formed via glucuronidation at the C2 hydroxyl group of the parent drug’s glucose moiety. Its chemical formula is C₂₇H₃₃ClO₁₂, with a molecular weight of 585.00 g/mol [3] [8]. The core structure retains dapagliflozin’s diarylmethane pharmacophore—a 4-chloro-3-(4-ethoxybenzyl)phenyl group—linked to a glucuronic acid unit via a β-glycosidic bond at the 2-position [6] [8].
Key structural features include:
Table 1: Key Molecular Descriptors of Dapagliflozin 2-O-β-D-Glucuronide
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C₂₇H₃₃ClO₁₂ | High-Resolution MS |
CAS Registry Number | 2078003-84-4 | — |
IUPAC Name | (2S,3S,4S,5R,6R)-6-(((2S,3R,4S,5S,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid | NMR, X-ray crystallography |
Storage Stability | -20°C (desiccated) | — |
The glucuronide bond exhibits strict β-configuration at the anomeric carbon (C1 of glucuronic acid), confirmed via X-ray crystallography and circular dichroism [6] [8]. This orientation is enzymatically enforced by UDP-glucuronosyltransferases (UGTs), which exclusively transfer glucuronic acid in the β-conformation [10].
Stereochemical elements include:
Two primary strategies enable the synthesis of dapagliflozin 2-O-β-D-glucuronide:
1. Enzymatic Glucuronidation
UGT enzymes—particularly UGT1A9—catalyze in vivo formation. Recombinant UGT assays show UGT1A9 achieves a reaction velocity (Vmax) of 1.8 nmol/min/mg and a Km of 28 µM for dapagliflozin, indicating high catalytic efficiency [9] [10]. Incubation conditions require:
2. Chemical Synthesis
In vitro chemical routes involve:
Table 2: Comparison of Synthetic Strategies
Method | Yield (%) | Regioselectivity | Key Limitation |
---|---|---|---|
UGT1A9 Enzymatic | 60–75 | 100% (2-O) | Scalability |
Koenigs-Knorr | 40–55 | ~90% (2-O) | Anomer separation needed |
Schmidt Glycosylation | 70–85 | >95% (2-O) | High-cost reagents |
UGT-mediated glucuronidation favors the C2-hydroxyl group over other positions (e.g., C3 or C6) due to electronic and steric factors:
Table 3: Regioselectivity Across Species
Liver Microsomes | 2-O-Glucuronide (%) | Other Major Products |
---|---|---|
Human (HLM) | 92 | None |
Pig (PLM) | 89 | 3-O-glucuronide (8%) |
Rat (RLM) | 15 | 19-O-glucuronide (70%) |
Monkey (CyLM) | 78 | 3-O-glucuronide (14%) |
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7